molecular formula C18H15F3N2O2 B2403953 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941992-68-3

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2403953
CAS No.: 941992-68-3
M. Wt: 348.325
InChI Key: FHUIWLNRYCVROI-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step involves coupling the pyrrolidinone derivative with a benzamide precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to downstream effects. In the context of its anticancer properties, the compound has been shown to cause microtubule depolymerization by docking at the colchicine-binding site, thereby inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates
  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides

Uniqueness

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development and other applications where these properties are advantageous .

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-14-6-8-15(9-7-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUIWLNRYCVROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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